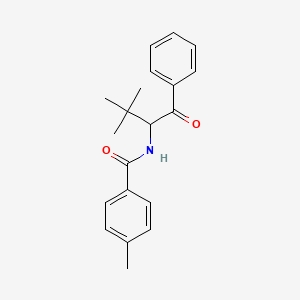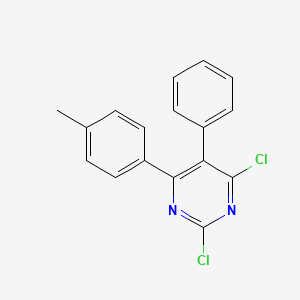
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-methylphenyl group at position 6, and a phenyl group at position 5. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pyrimidinderivaten, einschließlich 2,4-Dichlor-6-(4-methylphenyl)-5-phenyl-Pyrimidin, beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine übliche Methode ist die Reaktion von 2-Chlor-4,6-dimethylpyrimidin mit Anilinderivaten unter Mikrowellenbedingungen. Diese Methode hat sich als effizient erwiesen und reduziert die Reaktionszeiten im Vergleich zur konventionellen Erwärmung deutlich . Die Reaktionsbedingungen umfassen oft die Verwendung starker Basen und hoher Temperaturen, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von Pyrimidinderivaten umfasst oft großtechnische chemische Prozesse, die auf Ausbeute und Reinheit optimiert werden können. Diese Verfahren können die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen, um die konsistente Produktion von hochwertigen Verbindungen zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
2,4-Dichlor-6-(4-methylphenyl)-5-phenyl-Pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloratome an den Positionen 2 und 4 können unter geeigneten Bedingungen durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Anilinderivate, Thiole und andere Nucleophile.
Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Palladium auf Kohlenstoff (Pd/C) können jeweils für Oxidations- und Reduktionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Anilinderivaten verschiedene Anilinopyrimidinderivate ergeben, die möglicherweise eine potenzielle Bioaktivität haben .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or palladium on carbon (Pd/C) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives, which may have potential bioactivity .
Wissenschaftliche Forschungsanwendungen
2,4-Dichlor-6-(4-methylphenyl)-5-phenyl-Pyrimidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkungsmechanismus von 2,4-Dichlor-6-(4-methylphenyl)-5-phenyl-Pyrimidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise sind Pyrimidin-basierte Verbindungen dafür bekannt, die Aktivität bestimmter Enzyme zu hemmen, wie Cyclooxygenase (COX)-Enzyme, die eine Rolle bei Entzündungen spielen . Die Verbindung kann auch mit anderen molekularen Zielstrukturen, wie DNA oder Proteinen, interagieren, um ihre Wirkungen auszuüben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dichlorpyrimidin: Fehlen die Phenyl- und 4-Methylphenylgruppen, was es weniger komplex und möglicherweise weniger bioaktiv macht.
4,6-Dimethyl-2-pyrimidinamin: Enthält verschiedene Substituenten, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Einzigartigkeit
2,4-Dichlor-6-(4-methylphenyl)-5-phenyl-Pyrimidin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Phenyl- als auch von 4-Methylphenylgruppen verstärkt seine potenzielle Bioaktivität und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .
Eigenschaften
CAS-Nummer |
651315-77-4 |
|---|---|
Molekularformel |
C17H12Cl2N2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2,4-dichloro-6-(4-methylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(18)21-17(19)20-15/h2-10H,1H3 |
InChI-Schlüssel |
QDGPIDTVXHWHSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)

![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
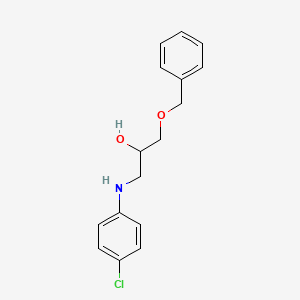
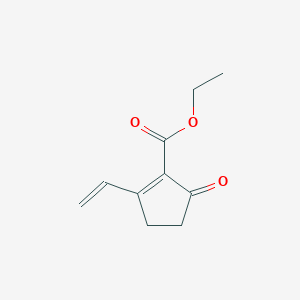
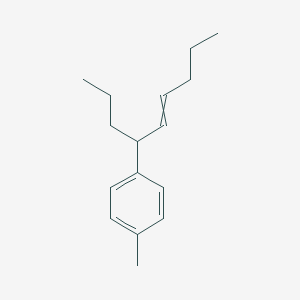

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)

![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
